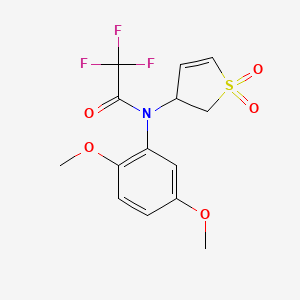

N-(2,5-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide

Description

N-(2,5-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide is a synthetic acetamide derivative characterized by a trifluoroacetyl group, a 2,5-dimethoxyphenyl substituent, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. This compound is of interest due to its structural complexity, which combines electron-donating methoxy groups, a sulfone-containing heterocycle, and a highly electronegative trifluoromethyl group.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO5S/c1-22-10-3-4-12(23-2)11(7-10)18(13(19)14(15,16)17)9-5-6-24(20,21)8-9/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTGAIKACQXRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H21N3O5S

- Molecular Weight : 403.45 g/mol

Research indicates that derivatives of this compound exhibit inhibitory activity on specific biological pathways. For instance, certain thiadiazine derivatives have been identified as selective inhibitors of the PI3Kδ pathway, which is crucial in various cellular processes including proliferation and survival.

1. Inhibition of PI3Kδ

A study reported that derivatives related to the compound demonstrate significant inhibition of PI3Kδ with IC50 values ranging from 217 to 266 nM. This suggests a potential role in targeting diseases where PI3Kδ is implicated, such as certain cancers and autoimmune disorders .

2. Cell Proliferation Studies

In vitro studies using the SU-DHL-6 cell line showed that the compound significantly inhibited cell proliferation. This effect was attributed to its selective action on the PI3Kδ pathway, indicating a promising therapeutic avenue for malignancies reliant on this signaling route .

Case Study 1: Thiadiazine Derivatives

A series of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized and evaluated for their biological activity. The introduction of various substituents at specific positions on the thiadiazine ring influenced their potency as PI3Kδ inhibitors. The most effective analogs demonstrated not only high selectivity over other isoforms but also favorable pharmacokinetic profiles .

Case Study 2: Structural Analysis

Crystal structure analysis of related compounds revealed critical interactions within the active site that contribute to their inhibitory effects. For example, hydrogen bonding patterns were observed between nitrogen and oxygen atoms within the thiadiazine structure and surrounding moieties, enhancing binding affinity .

Data Table: Biological Activity Summary

| Compound Name | IC50 (nM) | Target Pathway | Biological Effect |

|---|---|---|---|

| Thiadiazine A | 217 | PI3Kδ | Inhibition of cell growth |

| Thiadiazine B | 266 | PI3Kδ | Inhibition of cell growth |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

While direct studies on N-(2,5-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide are scarce, comparisons can be drawn from structurally analogous acetamide derivatives. Below is a detailed analysis based on and related compounds:

Structural Similarities and Key Differences

Physicochemical and Crystallographic Properties

- Compound : Exhibits intermolecular N–H⋯N hydrogen bonding (R₂²(8) motif), stabilizing 1-D chains along the [100] axis . Similar hydrogen-bonding patterns might be expected in the target compound but modified by sulfone-induced polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.